(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include its role or function if it is commonly used in a specific context, such as in a biological or industrial process.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information on the arrangement of atoms, the lengths and angles of bonds, and the presence of specific functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include details on the reactants, products, mechanisms, and conditions of these reactions, as well as their yields and rates.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
-
Meldrum’s Acid
- Field : Organic & Biomolecular Chemistry
- Application : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- Method : Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
- Results : This unique behavior has led to many innovative applications in synthetic chemistry .
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pH Scale of Common Chemicals
- Field : Chemistry
- Application : The pH scale shows how acidic or basic a chemical is in aqueous solution (mixed with water) .
- Method : The scale runs from 0 (most acidic) to 14 (most alkaline or basic), where 7 is neutral pH . Chemicals with pH values from 0 up to 7 are acids, those with a pH value of 7 are neutral, and those with pH values greater than 7 up to 14 are bases .
- Results : This scale is widely used in chemistry to determine the acidity or basicity of various substances .
-
Peroxydisulfuric Acid
- Field : Chemistry
- Application : Peroxydisulfuric acid is a precursor to several salts including sodium peroxydisulfate, potassium peroxydisulfate, and ammonium peroxydisulfate .
- Method : These salts are used to initiate the polymerization of acrylonitrile, styrene, and related monomers .
- Results : This application exploits the tendency of the peroxydisulfate anion to undergo homolysis to produce radicals .
-
Meldrum’s Acid
- Field : Organic & Biomolecular Chemistry
- Application : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- Method : Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
- Results : This unique behavior has led to many innovative applications in synthetic chemistry .
-
pH Scale of Common Chemicals
- Field : Chemistry
- Application : The pH scale shows how acidic or basic a chemical is in aqueous solution (mixed with water) .
- Method : The scale runs from 0 (most acidic) to 14 (most alkaline or basic), where 7 is neutral pH . Chemicals with pH values from 0 up to 7 are acids, those with a pH value of 7 are neutral, and those with pH values greater than 7 up to 14 are bases .
- Results : This scale is widely used in chemistry to determine the acidity or basicity of various substances .
-
Peroxydisulfuric Acid
- Field : Chemistry
- Application : Peroxydisulfuric acid is a precursor to several salts including sodium peroxydisulfate, potassium peroxydisulfate, and ammonium peroxydisulfate .
- Method : These salts are used to initiate the polymerization of acrylonitrile, styrene, and related monomers .
- Results : This application exploits the tendency of the peroxydisulfate anion to undergo homolysis to produce radicals .
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling, storage, and disposal.
Future Directions
This could include potential applications or uses for the compound, areas for further research, or ways to improve its synthesis or characterization.
properties
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSCQSQSGDGES-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934519 | |
Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid | |
CAS RN |
15250-41-6 | |
Record name | N,N′-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15250-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (propylenedinitrilo)tetra-, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015250416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(carboxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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